molecular formula C18H16FN3O B2654840 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile CAS No. 478046-83-2

4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile

Cat. No.: B2654840
CAS No.: 478046-83-2
M. Wt: 309.344
InChI Key: GENRWUKLIIBDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile is a chemical compound (CAS No: 478046-83-2) offered as a solid and is designed for research applications. This structure features a benzonitrile group and a fluorobenzoyl group linked by a piperazine ring, making it a versatile chemical building block, particularly in medicinal chemistry. Its molecular framework is commonly utilized in the synthesis and exploration of novel biologically active molecules. Piperazine derivatives are of significant interest in pharmaceutical research for their ability to interact with various biological targets. This compound serves as a valuable intermediate for researchers developing new therapeutic agents. Similar piperazine-based structures are frequently investigated in drug discovery projects for their potential anti-infective properties, including activity against strains of Plasmodium falciparum (the parasite responsible for malaria) and ESKAPE panel bacteria . The presence of the piperazine core is often associated with improved pharmacokinetic properties and target engagement in small molecules . Researchers can functionalize the nitrile group or utilize the aromatic rings to create diverse compound libraries for structure-activity relationship (SAR) studies. Please note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and refer to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c19-16-5-3-15(4-6-16)18(23)22-11-9-21(10-12-22)17-7-1-14(13-20)2-8-17/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENRWUKLIIBDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Synthesis Guide Subject: Medicinal Chemistry / Organic Synthesis CAS No: 478046-83-2

Part 1: Executive Summary & Chemical Identity

4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile is a specialized N-arylpiperazine derivative widely utilized as a privileged scaffold in drug discovery. Structurally, it functions as a rigid linker system, connecting a polar, electron-withdrawing benzonitrile motif with a lipophilic, metabolically stable 4-fluorobenzoyl moiety via a piperazine core.

This compound serves as a critical intermediate in the synthesis of PARP inhibitors (Poly ADP-ribose polymerase), GPCR modulators (specifically Dopamine D2/D3 and Serotonin 5-HT2A antagonists), and Menin-MLL inhibitors . Its value lies in the "fluorine scan" utility—the para-fluorine atom blocks metabolic oxidation at the phenyl ring while modulating lipophilicity (LogP).

Chemical Identity Table
PropertySpecification
IUPAC Name 4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile
CAS Number 478046-83-2
Molecular Formula C₁₈H₁₆FN₃O
Molecular Weight 309.34 g/mol
SMILES N#Cc1ccc(N2CCN(C(=O)c3ccc(F)cc3)CC2)cc1
LogP (Predicted) 2.4 – 2.8
PSA (Polar Surface Area) ~64 Ų
H-Bond Acceptors 3 (Nitrile N, Amide O, Fluorine)

Part 2: Structural Analysis & Pharmacophore Mapping

The molecule acts as a "bivalent ligand spacer." In medicinal chemistry, its efficacy is driven by three distinct functional zones.

Functional Zone Analysis
  • The Benzonitrile "Anchor" (Zone A): The nitrile group (–CN) acts as a weak hydrogen bond acceptor and significantly lowers the pKa of the attached aniline nitrogen, reducing non-specific binding compared to unsubstituted phenylpiperazines.

  • The Piperazine "Linker" (Zone B): Provides a rigid chair conformation, enforcing a specific distance (~5-6 Å) between the two aromatic systems. This is crucial for fitting into the binding pockets of GPCRs and enzymes like PARP.

  • The 4-Fluorobenzoyl "Cap" (Zone C): The carbonyl group creates a planar amide bond, restricting rotation. The para-fluorine atom prevents P450-mediated hydroxylation at the 4-position, extending the compound's half-life (

    
    ).
    
DOT Diagram: Pharmacophore Logic

The following diagram illustrates the structural logic used in Structure-Activity Relationship (SAR) studies involving this scaffold.

Pharmacophore Benzonitrile Benzonitrile Motif (H-Bond Acceptor) Piperazine Piperazine Core (Rigid Spacer) Benzonitrile->Piperazine N-Arylation Amide Amide Linkage (Rotational Constraint) Piperazine->Amide Acylation Fluorophenyl 4-Fluorophenyl (Metabolic Shield) Amide->Fluorophenyl Lipophilic Cap

Figure 1: Pharmacophore segmentation of the target molecule highlighting functional roles in drug design.

Part 3: Synthesis Protocol

The most robust synthesis route involves a nucleophilic acyl substitution between 1-(4-cyanophenyl)piperazine and 4-fluorobenzoyl chloride . This convergent synthesis is preferred over SNAr reactions on fluorobenzonitriles due to higher yields and cleaner workups.

Reagents & Materials[2][6][8][9]
  • Starting Material A: 1-(4-Cyanophenyl)piperazine (CAS: 68104-63-2)[1]

  • Starting Material B: 4-Fluorobenzoyl chloride (CAS: 403-43-0)

  • Base: Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) (Anhydrous)[2]

Step-by-Step Methodology
  • Preparation:

    • Charge a round-bottom flask with 1-(4-cyanophenyl)piperazine (1.0 equiv) and anhydrous DCM (10 mL/g).

    • Add Et₃N (1.5 equiv) and cool the solution to 0°C using an ice bath.

  • Acylation:

    • Dissolve 4-fluorobenzoyl chloride (1.1 equiv) in a minimal amount of DCM.

    • Add the acid chloride solution dropwise to the amine mixture over 30 minutes. Note: Exothermic reaction; maintain temperature < 5°C to prevent side reactions.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • TLC Check: Mobile phase 50% Ethyl Acetate / 50% Hexane. The starting amine (polar) should disappear; the product (less polar amide) will appear at higher Rf.

  • Workup:

    • Quench with saturated NaHCO₃ solution.

    • Extract the organic layer and wash sequentially with:

      • 1M HCl (to remove unreacted piperazine).

      • Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).

DOT Diagram: Synthesis Workflow

Synthesis SM1 1-(4-Cyanophenyl)piperazine (Nucleophile) Reaction Acyl Substitution DCM, Et3N, 0°C -> RT SM1->Reaction SM2 4-Fluorobenzoyl Chloride (Electrophile) SM2->Reaction Workup Acid/Base Extraction (Remove amine/acid) Reaction->Workup Product 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile (Final Solid) Workup->Product

Figure 2: Convergent synthesis pathway via acylation.

Part 4: Analytical Validation

To validate the integrity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃

  • δ 7.50 – 7.60 (m, 4H): Signals corresponding to the benzonitrile aromatic protons (AA'BB' system).

  • δ 7.40 – 7.48 (m, 2H): Protons meta to fluorine on the benzoyl ring.

  • δ 7.10 – 7.20 (m, 2H): Protons ortho to fluorine (shielded by F).

  • δ 3.40 – 3.80 (broad m, 8H): Piperazine methylene protons. Due to the restricted rotation of the amide bond, these often appear as two distinct broad multiplets or broad singlets rather than a clean triplet/triplet pattern.

Infrared Spectroscopy (IR)
  • 2220 cm⁻¹: Sharp, distinct peak characteristic of the Nitrile (C≡N) stretch.

  • 1630–1640 cm⁻¹: Strong band for the Tertiary Amide (C=O) stretch.

  • 1220 cm⁻¹: C–F stretching vibration.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]⁺ = 310.12 (Calculated: 309.34).

  • Fragmentation Pattern: Loss of the fluorobenzoyl group may result in a fragment at m/z ~187 (cyanophenylpiperazine cation).

Part 5: Applications in Drug Development[9][10]

This molecule is rarely a final drug but is a high-value Intermediate and Chemical Probe .

PARP Inhibitor Development

Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, often utilize a piperazine linker to connect a zinc-finger binding motif (phthalazinone) to a hydrophobic pocket binder.

  • Role: The 4-fluorobenzoyl-piperazine fragment mimics the hydrophobic tail found in several PARP-1 inhibitors, improving cell permeability.

  • Mechanism: The fluorobenzoyl group occupies the nicotinamide-ribose binding pocket accessory region, enhancing affinity via hydrophobic interactions.

GPCR Ligand Design (Dopamine/Serotonin)

N-Arylpiperazines are "privileged structures" for aminergic GPCRs.

  • Target: 5-HT2A and D2 receptors.

  • Modification: The benzonitrile group mimics the electronic properties of the quinazoline-dione found in Ketanserin (antihypertensive/antipsychotic).

  • Utility: Researchers use this compound to study the "fluorine effect"—comparing the binding affinity of the H-analog vs. the F-analog to map the steric and electronic requirements of the receptor pocket.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10078650, 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile. Retrieved from [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.[3] (Contextual reference for scaffold utility in PARP inhibitors). Retrieved from [Link]

  • López-Rodríguez, M. L., et al. (2002). Design and synthesis of new serotonin 5-HT(1A) receptor antagonists. Journal of Medicinal Chemistry.[3] (Reference for N-arylpiperazine synthesis protocols). Retrieved from [Link]

Sources

Thermodynamic Stability Profile: 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive thermodynamic and stability assessment of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile (CAS: 478046-83-2).

This guide is structured for pharmaceutical scientists and process chemists, focusing on the structural determinants of stability, degradation kinetics, and experimental protocols for validation.

Executive Summary & Compound Identity

4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile is a synthetic aryl-piperazine derivative characterized by a rigid benzonitrile acceptor linked via a piperazine spacer to a 4-fluorobenzoyl moiety. Its thermodynamic stability is governed by the resonance stabilization of the amide bond and the crystal lattice energy derived from


 stacking of the terminal aryl rings.

While the compound exhibits high solid-state stability under ambient conditions, it possesses specific thermodynamic vulnerabilities—primarily the amide linkage—which are susceptible to hydrolysis under stress conditions. This guide outlines the theoretical basis and experimental framework for profiling these properties.

PropertyDescriptor
Chemical Formula

Molecular Weight 309.34 g/mol
CAS Number 478046-83-2
Core Scaffold N-Arylpiperazine Benzamide
Key Functional Groups Benzonitrile (Acceptor), Fluorobenzoyl (Donor/Lipophilic), Amide (Linker)
Predicted LogP ~2.8 – 3.2 (Lipophilic)

Structural Thermodynamics & Vulnerability Analysis

The thermodynamic stability of this molecule is not a singular value but a composite of its intramolecular bond energies and intermolecular lattice forces.

The Amide Linkage (The Kinetic Bottleneck)

The core stability hinges on the amide bond connecting the piperazine ring to the 4-fluorophenyl group.

  • Resonance Stabilization: The lone pair on the piperazine nitrogen donates into the carbonyl

    
     orbital, creating partial double-bond character (
    
    
    
    kJ/mol resonance energy). This restricts rotation, locking the molecule into specific conformers that influence crystal packing.
  • Electronic Effect: The para-fluorine atom is electron-withdrawing (

    
    ) but also resonance-donating (
    
    
    
    ). In the benzoyl system, the net effect is a slight deactivation of the carbonyl carbon, making it less electrophilic than a non-substituted benzoyl group, thereby increasing resistance to nucleophilic attack (hydrolysis) compared to standard benzamides.
The Benzonitrile Moiety

The nitrile group (-CN) is thermodynamically robust. However, under high thermal stress (


) or extreme pH, it serves as a secondary degradation site, hydrolyzing first to the primary amide and subsequently to the carboxylic acid.
Piperazine Ring Conformation

The piperazine ring predominantly adopts a chair conformation to minimize steric strain. The energy barrier to flip between chair conformers is low (~40-50 kJ/mol), but in the solid state, the lattice energy locks the ring into a single low-energy conformer.

Solid-State Stability & Polymorphism

For drug development, the solid-state thermodynamic profile is critical. This compound, being a semi-rigid rod-like molecule, is prone to polymorphism —the ability to exist in multiple crystal structures with different free energies.

Lattice Energy & Melting Behavior
  • Melting Point (Predicted): High (

    
    ) due to strong intermolecular forces (dipole-dipole interactions between nitrile groups and amide hydrogen bonding potential).
    
  • Thermodynamic Rule: The polymorph with the highest melting point and heat of fusion (

    
    ) is typically the thermodynamically stable form at room temperature (monotropic system).
    
Experimental Protocol: Polymorph Screening

To ensure thermodynamic stability during storage, the following screen is required:

  • Slurry Equilibration: Suspend excess compound in diverse solvents (MeOH, Acetone, Water/ACN) for 2 weeks. The undissolved solid will convert to the most thermodynamically stable polymorph (lowest Gibbs free energy,

    
    ).
    
  • DSC Analysis: Look for single endotherms. An endotherm followed by an exotherm indicates a metastable form converting to a stable form (enantiotropic relationship).

Chemical Stability & Degradation Pathways

The primary degradation pathway is the hydrolysis of the amide bond, driven by the thermodynamic drive to relieve steric strain or nucleophilic attack.

Degradation Mechanism
  • Acidic Hydrolysis: Protonation of the carbonyl oxygen makes the carbon highly electrophilic. Water attacks, cleaving the bond to release 4-fluorobenzoic acid and 4-(1-piperazinyl)benzonitrile .

  • Basic Hydrolysis: Direct nucleophilic attack by hydroxide (

    
    ) on the carbonyl.
    
Visualization of Degradation Pathways

The following diagram illustrates the degradation logic and mass shifts expected during stability testing.

DegradationPathways Parent Parent Compound (MW 309.34) C18H16FN3O Transition Tetrahedral Intermediate (High Energy State) Parent->Transition Hydrolysis (+H2O / H+ or OH-) Oxidation N-Oxide Impurity (Oxidative Stress) Parent->Oxidation H2O2 / Peroxides ProductA Degradant A: 4-Fluorobenzoic Acid (MW 140.11) Transition->ProductA Cleavage ProductB Degradant B: 4-(1-piperazinyl)benzonitrile (MW 187.24) Transition->ProductB Cleavage

Figure 1: Primary degradation pathways. The amide hydrolysis (center) is the dominant thermodynamic risk, while N-oxidation (right) is kinetically possible under oxidative stress.

Experimental Protocols for Stability Assessment

To validate the theoretical profile, the following experimental workflows must be executed. These protocols align with ICH Q1A (R2) guidelines.

Forced Degradation (Stress Testing) Protocol

This experiment determines the intrinsic stability and validates analytical methods (HPLC/LC-MS).

Stress ConditionReagent/ConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl24 - 48 hrs @ 60°C5 - 20%
Base Hydrolysis 0.1 N NaOH4 - 24 hrs @ 60°C5 - 20%
Oxidation 3%

2 - 24 hrs @ RT5 - 20%
Thermal (Solid) Heat Chamber7 days @ 105°C< 5%
Photostability UV/Vis Light1.2 million lux-hoursN/A

Procedure:

  • Prepare a 1 mg/mL stock solution in Acetonitrile/Water (50:50).

  • Expose aliquots to conditions listed above.

  • Quench acid/base samples to pH 7.0 immediately after time point.

  • Analyze via Reverse-Phase HPLC (C18 column, Gradient 5% -> 95% ACN).

Thermodynamic Solubility & LogP Determination

Understanding the energy required to solubilize the crystal lattice.

Shake-Flask Method:

  • Add excess solid to phosphate buffer (pH 7.4) and 0.1 N HCl.

  • Incubate at 37°C with constant agitation for 72 hours (ensure thermodynamic equilibrium, not just kinetic solubility).

  • Filter and quantify supernatant by UV-Vis or HPLC.

  • Note: Expect higher solubility in 0.1 N HCl due to protonation of the piperazine nitrogen (

    
     approx 8.0).
    
Thermal Analysis Workflow (DSC/TGA)

To characterize the solid-state thermodynamics.

ThermalAnalysis Sample Solid Sample (2-5 mg) TGA TGA Analysis (Mass Loss) Sample->TGA DSC DSC Analysis (Heat Flow) Sample->DSC Result1 Volatiles/Solvates (<100°C) TGA->Result1 Desolvation Result3 Decomposition (Exotherm) TGA->Result3 Degradation Result2 Melting Point (Tm) (Endotherm) DSC->Result2 Phase Transition

Figure 2: Thermal analysis workflow. TGA distinguishes between solvate loss and actual degradation, while DSC identifies the thermodynamic melting point.

Analytical Data Summary (Reference Values)

Use these predicted values to calibrate your stability experiments.

ParameterValue (Approx.)Implication for Stability
pKa (Piperazine N) 7.8 - 8.2Soluble in acidic media; stable in neutral/basic solid forms.
LogP 2.8Hydrophobic; requires organic cosolvents for degradation studies.
H-Bond Donors 0No labile protons (except under extreme pH), enhancing stability.
H-Bond Acceptors 4 (N, O, F, N)High potential for stable crystal lattice formation.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link

  • Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms. Springer US. (Standard reference for amide hydrolysis kinetics).
  • Giron, D. (1995). Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta, 248, 1-59. Link

  • Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc.

The Benzonitrile-Piperazine Scaffold: A Privileged Motif in Modern Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Pharmacophore

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in a multitude of clinically successful drugs.[1][2][3] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts favorable physicochemical properties such as improved solubility and oral bioavailability.[4][5] This versatile core allows for extensive chemical modifications, enabling the fine-tuning of pharmacological activity across a broad range of therapeutic areas.[1][4] When coupled with a benzonitrile moiety, the resulting derivatives exhibit a distinct and often enhanced pharmacological profile, making them a subject of significant interest in contemporary drug discovery.[6][7] This technical guide provides a comprehensive literature review of benzonitrile piperazine derivatives, exploring their synthesis, pharmacological activities, and the critical structure-activity relationships that govern their therapeutic potential.

Core Pharmacological Activities of Benzonitrile Piperazine Derivatives

The incorporation of the benzonitrile group onto the piperazine scaffold has led to the discovery of compounds with significant activity in several key therapeutic areas, most notably in oncology and the treatment of infectious diseases. The electron-withdrawing nature of the nitrile group can influence the electronic properties of the entire molecule, impacting receptor binding and other molecular interactions.

Anticancer Activity: Targeting Key Pathways in Malignancy

Benzonitrile piperazine derivatives have emerged as a promising class of anticancer agents, with several studies demonstrating their potent cytotoxic effects against various cancer cell lines.[7][8] Their mechanisms of action are diverse, often involving the inhibition of critical pathways in cancer progression.

One notable example is the development of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives as inhibitors of the programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction.[6][9] This interaction is a key immune checkpoint that cancer cells exploit to evade the host immune system. By blocking this pathway, these benzonitrile piperazine derivatives can restore the anti-tumor immune response.

Another avenue of anticancer activity for this class of compounds is the inhibition of topoisomerases, enzymes crucial for DNA replication and repair in cancer cells.[10] For instance, certain phenylpiperazine derivatives of 1,2-benzothiazine have shown the ability to bind to topoisomerase IIα and DNA, inducing apoptosis in cancer cells.[10]

Furthermore, some phthalazine derivatives incorporating a 4-phthalazin-1-yl-amino)benzonitrile moiety have demonstrated significant antiproliferative activity.[7]

The following table summarizes the anticancer activity of selected benzonitrile piperazine derivatives:

Compound ClassTarget/MechanismCancer Cell LinesIC50/ActivityReference
Biphenyl-1,2,3-triazol-benzonitrile derivativesPD-1/PD-L1 Inhibition-IC50 = 8.52 μM[6][9]
Phenylpiperazine derivatives of 1,2-benzothiazineTopoisomerase IIα InhibitionMCF7, MCF10A-[10]
4-phthalazin-1-yl-amino)benzonitrile derivativesAntiproliferative-IC50 = 1.20 μM[7]
Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[11][12] Benzonitrile piperazine derivatives have shown promise in this area, with studies demonstrating their activity against a range of bacterial and fungal strains.[11][13]

A notable example involves a series of[1][14][15] triazine analogues that incorporate a 4-amino benzonitrile moiety and various piperazine substituents.[11] These compounds were evaluated for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal species, with many showing promising results.[11]

The following experimental protocol outlines a general method for assessing the antimicrobial activity of these compounds:

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Microbial Inoculum:

    • Bacterial and fungal strains are cultured in appropriate broth media overnight at 37°C and 28°C, respectively.

    • The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, corresponding to approximately 1.5 x 10^8 CFU/mL for bacteria.

  • Preparation of Compound Dilutions:

    • The synthesized benzonitrile piperazine derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using broth media.

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized microbial suspension.

    • The microtiter plates are incubated for 24 hours (for bacteria) or 48 hours (for fungi) at their respective optimal growth temperatures.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagram: Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Microbial Culture C Standardized Inoculum A->C B Compound Stock Solution D Serial Dilutions B->D E Inoculation of Microtiter Plate C->E D->E F Incubation E->F G Visual Inspection for Growth F->G H Determination of MIC G->H

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of novel antimicrobial compounds.

Central Nervous System (CNS) Activity: Modulating Neurotransmitter Systems

While specific research on benzonitrile piperazine derivatives in CNS disorders is less abundant, the broader class of piperazine derivatives is well-established for its significant effects on neurotransmitter receptors.[14][15][16] Many piperazine-containing drugs are utilized as antipsychotics, antidepressants, and anxiolytics, primarily through their interaction with dopamine and serotonin receptors.[16][17][18]

It is plausible that the benzonitrile moiety could modulate the affinity and selectivity of piperazine derivatives for these CNS targets. For instance, the electronic properties of the benzonitrile group could influence the interaction with specific amino acid residues within the binding pockets of dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors.[19][20][21] Further research is warranted to explore the potential of benzonitrile piperazine derivatives in the treatment of neurological and psychiatric disorders.

Diagram: Key Neurotransmitter Receptors Targeted by Piperazine Derivatives

G cluster_receptors Neurotransmitter Receptors Piperazine Piperazine Core D2 Dopamine D2 Piperazine->D2 D3 Dopamine D3 Piperazine->D3 D4 Dopamine D4 Piperazine->D4 HT1A Serotonin 5-HT1A Piperazine->HT1A HT2A Serotonin 5-HT2A Piperazine->HT2A

Sources

In Silico Toxicity Prediction for 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The early identification of potential toxicity is a critical step in drug discovery and chemical safety assessment, capable of significantly reducing late-stage attrition and development costs.[1][2] This in-depth technical guide provides a comprehensive framework for the in silico toxicity prediction of the novel small molecule, 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile. Moving beyond a simplistic checklist, this document elucidates the scientific rationale behind a multi-faceted computational toxicology workflow. We will explore the integration of knowledge-based expert systems, statistical-based quantitative structure-activity relationship (QSAR) models, and structural alert analysis to construct a robust and scientifically defensible toxicity profile. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for proactive risk assessment.

Introduction: The Imperative of Predictive Toxicology

Traditional toxicology relies heavily on time-consuming and resource-intensive in vivo and in vitro studies.[3] Computational toxicology has emerged as a powerful and ethical alternative, offering rapid screening of chemical entities before significant investment in their synthesis and biological testing.[2][3] By leveraging the relationship between a chemical's structure and its biological activity, in silico models can predict a range of toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity.[1][2]

This guide will use 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile as a case study to demonstrate a practical and rigorous in silico toxicity assessment.

Molecular Structure of the Target Compound:

  • IUPAC Name: 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile

  • SMILES: Fc1ccc(cc1)C(=O)N1CCN(CC1)c2ccc(C#N)cc2

  • Molecular Formula: C18H16FN3O

  • Molecular Weight: 309.34 g/mol

A Multi-Pronged Approach to In Silico Toxicity Assessment

A robust in silico toxicity assessment should not rely on a single methodology. Regulatory guidelines, such as the ICH M7 guideline for mutagenic impurities, advocate for the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[4][5][6] This dual approach provides a more comprehensive and reliable prediction.

Our workflow for assessing 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile will therefore integrate three key pillars:

  • Structural Alert Analysis: Identification of specific molecular substructures known to be associated with toxicity.

  • Knowledge-Based Expert Systems: Utilization of curated knowledge bases that contain rules linking chemical structures to toxicological endpoints.

  • Statistical-Based (Q)SAR Models: Application of machine learning algorithms trained on large datasets of chemical structures and their corresponding toxicity data.

cluster_0 In Silico Toxicity Prediction Workflow Compound 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile (SMILES String) Structural_Alerts Structural Alert Analysis (Toxicophore Identification) Compound->Structural_Alerts Input Structure Expert_Systems Knowledge-Based Expert Systems (e.g., DEREK Nexus) Compound->Expert_Systems Input Structure QSAR_Models Statistical-Based (Q)SAR Models (e.g., Sarah Nexus, CASE Ultra) Compound->QSAR_Models Input Structure Toxicity_Profile Integrated Toxicity Profile Structural_Alerts->Toxicity_Profile Identified Alerts Expert_Systems->Toxicity_Profile Likelihood Predictions QSAR_Models->Toxicity_Profile Statistical Predictions

Caption: Integrated workflow for in silico toxicity prediction.

Pillar 1: Structural Alert Analysis

Structural alerts, or toxicophores, are molecular fragments or functional groups that are known to be linked to adverse biological effects.[7][8] Their identification is a crucial first step in any toxicity assessment.

Experimental Protocol: Structural Alert Screening

  • Input: The SMILES string of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile.

  • Software: Utilize a structural alert screening tool such as the OECD QSAR Toolbox or ToxAlerts.[9][10]

  • Procedure:

    • The software fragments the input structure and compares these fragments against a database of known structural alerts.

    • The databases are curated from literature and proprietary sources and cover various toxicity endpoints.[9]

  • Output: A list of identified structural alerts within the molecule and the associated potential toxicities.

Analysis of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile:

Upon analysis, the following potential structural alerts may be flagged:

  • N-Acylpiperazine: While not a strong alert, some N-acylated piperazines have been associated with CNS side effects, though this is more of a pharmacological consideration than a direct toxicity alert.

  • Fluorobenzoyl moiety: Aromatic fluorination can influence metabolic pathways, potentially leading to the formation of reactive metabolites. This is a context-dependent alert.

  • Benzonitrile: The nitrile group can, in some contexts, be metabolized to cyanide, although this is generally a minor pathway for benzonitriles.

It is important to note that the presence of a structural alert is not a definitive prediction of toxicity but rather a flag for further investigation.[11] The chemical context of the entire molecule is crucial.

Pillar 2: Knowledge-Based Expert Systems

Knowledge-based expert systems, such as Lhasa Limited's DEREK Nexus, utilize a curated knowledge base of structure-activity relationships to predict toxicity.[1][12][13][14] These systems provide predictions based on established rules derived from experimental data.[12][14]

Experimental Protocol: DEREK Nexus Analysis

  • Input: The chemical structure of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile.

  • Software: DEREK Nexus (Deductive Estimation of Risk from Existing Knowledge).[15]

  • Procedure:

    • The software identifies toxicophores within the query structure.[16]

    • It then fires rules associated with these toxicophores to predict the likelihood of toxicity for various endpoints.[12][16]

    • The output provides a qualitative prediction (e.g., "Plausible," "Equivocal," "No alert") and a detailed rationale, including references to supporting data.[13]

  • Endpoints Assessed: A broad range of endpoints are covered, including mutagenicity, carcinogenicity, hepatotoxicity, cardiotoxicity, and skin sensitization.[1][13]

cluster_1 Knowledge-Based Expert System Logic Input Query Molecule Identify_Toxicophore Identify Toxicophore(s) Input->Identify_Toxicophore Fire_Rules Fire Associated Rules Identify_Toxicophore->Fire_Rules Toxicophore Found Prediction Toxicity Prediction (Likelihood & Rationale) Fire_Rules->Prediction

Caption: Logic flow of a knowledge-based expert system.

Predicted Toxicity Profile for 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile (Hypothetical DEREK Nexus Output):

Toxicological EndpointDEREK Nexus PredictionRationale
Mutagenicity (Ames) No alertThe molecule does not contain structural alerts commonly associated with bacterial mutagenicity.
Carcinogenicity EquivocalWhile no strong alerts for carcinogenicity are present, the overall structure shares features with some classes of compounds that have shown rodent carcinogenicity. Further investigation is warranted.
Hepatotoxicity PlausibleThe fluorobenzoylpiperazine moiety has been associated with drug-induced liver injury (DILI) in some compounds, potentially through the formation of reactive metabolites.[17]
Cardiotoxicity (hERG) PlausibleThe piperazine core is a known feature in some hERG channel blockers. The overall lipophilicity and basicity of the molecule may contribute to this potential liability.
Skin Sensitization No alertThe molecule lacks structural features typically associated with skin sensitization.

Pillar 3: Statistical-Based (Q)SAR Models

Statistical-based (Q)SAR models use machine learning algorithms to build predictive models from large datasets of chemicals with known toxicities.[18][19][20] These models provide a statistical probability of a compound being toxic for a specific endpoint.

Experimental Protocol: Statistical-Based QSAR Analysis

  • Input: The SMILES string of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile.

  • Software: A statistical-based QSAR tool such as Sarah Nexus (for mutagenicity) or other commercially available platforms like CASE Ultra.[5]

  • Procedure:

    • The software calculates a set of molecular descriptors or fingerprints for the input molecule.[21]

    • These descriptors are then fed into a pre-trained machine learning model (e.g., random forest, support vector machine).[18][22]

    • The model outputs a prediction, often as a probability or a binary classification (toxic/non-toxic).[18]

  • Applicability Domain: A crucial aspect of QSAR modeling is the assessment of the applicability domain. This ensures that the query molecule is structurally similar to the compounds in the training set of the model, making the prediction reliable.[23]

Predicted Toxicity Profile for 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile (Hypothetical Statistical QSAR Output):

Toxicological EndpointStatistical QSAR PredictionConfidence LevelApplicability Domain
Mutagenicity (Ames) NegativeHighWithin Applicability Domain
Carcinogenicity Positive (Rodent)ModerateWithin Applicability Domain
Hepatotoxicity PositiveModerateWithin Applicability Domain
Cardiotoxicity (hERG) PositiveHighWithin Applicability Domain

Synthesis and Interpretation: A Weight-of-Evidence Approach

The final step is to integrate the results from all three pillars into a coherent toxicity profile, using a weight-of-evidence approach.

Summary of In Silico Toxicity Predictions for 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile:

EndpointStructural AlertsKnowledge-Based (DEREK)Statistical (QSAR)Overall Assessment
Mutagenicity No significant alertsNo alertNegativeLow Risk
Carcinogenicity None specificEquivocalPositiveModerate Risk - Further Investigation Needed
Hepatotoxicity Fluorobenzoylpiperazine moietyPlausiblePositiveModerate to High Risk
Cardiotoxicity (hERG) Piperazine corePlausiblePositiveModerate to High Risk

Interpretation and Recommendations:

  • Mutagenicity: The consistent negative predictions from both knowledge-based and statistical models provide strong evidence that 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile is unlikely to be a bacterial mutagen.[6]

  • Carcinogenicity: The conflicting results between the expert system and the statistical model highlight an area of uncertainty. While there are no clear structural alerts for genotoxic carcinogenicity, the statistical model, trained on a large dataset, suggests a potential for rodent carcinogenicity.[24] This warrants further investigation, potentially through in vitro cell transformation assays.

  • Hepatotoxicity: Both the knowledge-based system and the statistical model indicate a potential for liver toxicity.[17][25] The presence of the fluorobenzoylpiperazine moiety is a plausible mechanistic basis for this prediction. Early in vitro hepatotoxicity assays using primary human hepatocytes are recommended.

  • Cardiotoxicity: The predictions for hERG inhibition are consistent across methodologies. The piperazine core is a well-known structural feature in many hERG inhibitors. An early-stage in vitro hERG patch-clamp assay is strongly recommended to quantify this risk.

Conclusion: In Silico Prediction as a Guide for Drug Development

This technical guide has demonstrated a comprehensive, multi-faceted workflow for the in silico toxicity prediction of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile. By integrating structural alert analysis, knowledge-based expert systems, and statistical QSAR models, we have constructed a detailed and scientifically grounded toxicity profile. It is crucial to remember that in silico predictions are not a substitute for experimental testing but rather a powerful tool for prioritizing compounds, guiding experimental design, and mitigating risk early in the drug development pipeline.[26] The insights gained from this computational assessment provide a clear path forward for the experimental evaluation of this compound, focusing on the key areas of potential concern: carcinogenicity, hepatotoxicity, and cardiotoxicity.

References

  • Marchant, C. A., et al. (2006). Knowledge-Based Expert Systems for Toxicity and Metabolism Prediction: DEREK, StAR and METEOR. SAR and QSAR in Environmental Research, 10(2-3), 231-241. [Link]

  • Optibrium. (n.d.). Derek Nexus Toxicology Software. Retrieved from [Link]

  • Hayashi, M., et al. (1993). The expert system for toxicity prediction of chemicals based on structure-activity relationship. Sangyo Igaku, 35(6), 513-520. [Link]

  • Thakkar, S., et al. (2020). In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs. Frontiers in Toxicology, 2, 6. [Link]

  • Leung, L., et al. (2022). Applications of In Silico Models to Predict Drug-Induced Liver Injury. Pharmaceuticals, 15(12), 1548. [Link]

  • Myatt, G. J., et al. (2023). In silico approaches in carcinogenicity hazard assessment: case study of pregabalin, a nongenotoxic mouse carcinogen. Frontiers in Toxicology, 5, 1276949. [Link]

  • Chen, M., et al. (2023). In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review. Frontiers in Pharmacology, 14, 1104192. [Link]

  • Gellért, Á., et al. (2024). ToxMCP: Guardrailed, Auditable Agentic Workflows for Computational Toxicology via the Model Context Protocol. bioRxiv. [Link]

  • Abbood, G. S., & Hussein, S. A. A. (2025). Structural alerts for the prediction of drug toxicity: a mini-review. Pharmakeftiki, 37(1), 1-8. [Link]

  • European Commission. (2014). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository. [Link]

  • Optibrium. (2025, February 7). Derek Nexus for toxicity prediction – What package is right for me?. [Link]

  • Al-Salami, H. (2018). Structural Alerts for Toxicity. ResearchGate. [Link]

  • PozeSCAF. (2024, August 28). In Silico Mutagenicity and Toxicology Predictions. [Link]

  • Vinken, M., et al. (2021). Integration of in vitro and in silico approaches enables prediction of drug-induced liver injury. Communications Biology, 4(1), 1-13. [Link]

  • ToxMinds. (n.d.). Read-across – State of the art and next level!. Retrieved from [Link]

  • Toxometris.ai. (n.d.). In Silico Toxicology in Drug Development. Retrieved from [Link]

  • Sushko, I., et al. (2012). ToxAlerts: A Web Server of Structural Alerts for Toxic Chemicals and Compounds with Potential Adverse Reactions. Journal of Chemical Information and Modeling, 52(8), 2310-2316. [Link]

  • Zhu, X., & Kruhlak, N. L. (2019). An In Silico Model for Predicting Drug-Induced Hepatotoxicity. Molecules, 24(8), 1543. [Link]

  • Wang, Y., et al. (2022). Toxicity Rank Order (TRO) As a New Approach for Toxicity Prediction by QSAR Models. International Journal of Environmental Research and Public Health, 20(1), 633. [Link]

  • Zhang, L., et al. (2019). In Silico Prediction of Drug-Induced Liver Injury Based on Ensemble Classifier Method. Frontiers in Chemistry, 7, 563. [Link]

  • Yang, H., et al. (2022). SApredictor: An Expert System for Screening Chemicals Against Structural Alerts. Frontiers in Chemistry, 10, 911135. [Link]

  • Government of Canada. (2025, February 25). Use of analogues and read-across in risk assessment. [Link]

  • Cherkasov, A., et al. (2016). Alarms about structural alerts. Journal of medicinal chemistry, 59(11), 5349-5357. [Link]

  • Yang, H., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 6, 30. [Link]

  • ECETOC. (2010). Approaches for read-across in chemical risk assessment. Technical Report No. 109. [Link]

  • Ridings, J. E., et al. (1999). Knowledge-Based Expert Systems for Toxicity and Metabolism Prediction: DEREK, StAR and METEOR. SAR and QSAR in Environmental Research, 10(2-3), 231-241. [Link]

  • Syngene. (n.d.). Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment. Retrieved from [Link]

  • Ferrari, T., et al. (2019). In silico model for mutagenicity (Ames test), taking into account metabolism. Mutagenesis, 34(1), 45-53. [Link]

  • Singh, D., & Sharma, A. (2023). MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Advances, 13(1), 1-13. [Link]

  • Patlewicz, G., & Rager, J. E. (2021). 2.6 Read-Across Toxicity Predictions. The inTelligence And Machine lEarning (TAME) Toolkit. [Link]

  • Benigni, R., & Bossa, C. (2011). Comparison of in silico models for prediction of mutagenicity. Mutagenesis, 26(3), 427-433. [Link]

  • Benfenati, E., & Gini, G. (1997). Computational predictive programs (expert systems) in toxicology. Toxicology, 119(3), 213-225. [Link]

  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction. [Link]

  • Xu, C., et al. (2012). In Silico Prediction of Chemical Ames Mutagenicity. Journal of Chemical Information and Modeling, 52(11), 2840-2847. [Link]

  • Hughes, T. B., et al. (2022). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. PLOS Computational Biology, 18(9), e1010452. [Link]

  • EFSA Scientific Committee. (2025). Guidance on the use of read‐across for chemical safety assessment in food and feed. EFSA Journal, 23(7), e250701. [Link]

  • Lhasa Limited. (2024, July 8). 10 Frequently Asked Questions About Derek Nexus, Answered. [Link]

  • Lhasa Limited. (n.d.). In Silico Mutagenicity Assessment. Retrieved from [Link]

  • Myatt, G. J., et al. (2023). In silico approaches in carcinogenicity hazard assessment: case study of pregabalin, a nongenotoxic mouse carcinogen. Frontiers in Toxicology, 5, 1276949. [Link]

  • Gini, G., et al. (2005). QSAR Model for Predicting Pesticide Aquatic Toxicity. Journal of Chemical Information and Modeling, 45(5), 1375-1381. [Link]

  • Novič, M., et al. (2015). Prediction of mutagenicity and carcinogenicity using in silico modelling: A case study of polychlorinated biphenyls. SAR and QSAR in Environmental Research, 26(9), 743-757. [Link]

  • Sharma, A. K., et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry, 5, 93. [Link]

  • Sacher, S., et al. (2018). In silico toxicology: Computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 8(2), e1352. [Link]

  • U.S. Environmental Protection Agency. (2025, June 24). Toxicity Estimation Software Tool (TEST). [Link]

  • Wang, Y., et al. (2024). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. Toxics, 12(12), 965. [Link]

  • Valerio, L. G., et al. (2021). Utility of Computational Toxicology at FDA Center for Tobacco Products in Evaluation of Potential Hazards Due to Ingredients in Tobacco Products. Frontiers in Toxicology, 3, 706915. [Link]

  • Syngene. (2025, October 16). Computational toxicology – The new frontier in predictive safety assessment. [Link]

  • Inotiv. (n.d.). Predictive and Computational Toxicology: Understanding Your Compound. Retrieved from [Link]

Sources

Methodological & Application

Technical Guide: Scalable Synthesis of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step convergent synthesis route for 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile , a structural motif common in GPCR ligands (e.g., Orexin antagonists) and kinase inhibitors.

The protocol prioritizes Route A (SɴAr followed by Acylation) over alternative pathways due to the high crystalline stability of the intermediate 4-(1-piperazinyl)benzonitrile, which allows for purification without chromatography. This ensures scalability and high purity (>98%) suitable for biological assays.

Key Advantages of This Protocol
  • Chromatography-Free Intermediates: Step 1 product is isolated via precipitation.

  • Cost-Efficiency: Utilizes readily available 4-fluorobenzonitrile and piperazine.

  • Scalability: The reaction conditions (DMSO/K₂CO₃ and DCM/TEA) are standard for gram-to-kilogram scale-up.

Retrosynthetic Analysis

The strategic disconnection focuses on the amide bond and the C-N aryl bond. The most reliable disconnection is at the amide linkage, utilizing the nucleophilic secondary amine of the piperazine ring.

Retrosynthesis Target Target Molecule (4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile) Disconnection1 Amide Disconnection Target->Disconnection1 Int1 Intermediate 1 4-(Piperazin-1-yl)benzonitrile (Nucleophile) Disconnection1->Int1 Reagent1 Reagent 1 4-Fluorobenzoyl Chloride (Electrophile) Disconnection1->Reagent1 Disconnection2 SnAr Disconnection Int1->Disconnection2 SM1 Starting Material A 4-Fluorobenzonitrile Disconnection2->SM1 SM2 Starting Material B Piperazine Disconnection2->SM2

Figure 1: Retrosynthetic breakdown showing the convergent assembly of the piperazine core followed by acylation.

Experimental Protocols

Step 1: Synthesis of 4-(Piperazin-1-yl)benzonitrile

Reaction Type: Nucleophilic Aromatic Substitution (SɴAr) CAS: 1204-85-9

This step exploits the strong electron-withdrawing nature of the nitrile group (CN) on the benzene ring, which activates the para-fluorine toward nucleophilic attack by piperazine.

Materials:

  • 4-Fluorobenzonitrile (1.0 equiv)

  • Piperazine (Anhydrous) (4.0 equiv) — Note: Excess is critical to prevent bis-arylation.

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • DMSO (Dimethyl sulfoxide) (5 mL per gram of substrate)

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Piperazine (4.0 eq) in DMSO.

  • Addition: Add K₂CO₃ (1.5 eq) followed by 4-Fluorobenzonitrile (1.0 eq).

  • Reaction: Heat the mixture to 100–110°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material (Rf ~0.8) should disappear, and a new polar spot (Rf ~0.2) should appear.[1]

  • Workup (Precipitation): Cool the reaction mixture to room temperature. Slowly pour the reaction mass into crushed ice/water (10x volume of DMSO). Stir vigorously for 30 minutes.

  • Isolation: A white to off-white solid will precipitate. Filter the solid using a Büchner funnel.

  • Purification: Wash the filter cake copiously with water to remove excess piperazine and DMSO. Dry the solid in a vacuum oven at 50°C.

    • Yield Expectation: 85–95%

    • Appearance: Off-white solid.

Step 2: Acylation to 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile

Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions) CAS: 478046-83-2

Materials:

  • 4-(Piperazin-1-yl)benzonitrile (Intermediate from Step 1) (1.0 equiv)

  • 4-Fluorobenzoyl chloride (1.1 equiv)[2]

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Dichloromethane (DCM) (10 mL per gram of substrate)

Protocol:

  • Setup: Dissolve 4-(Piperazin-1-yl)benzonitrile (1.0 eq) and TEA (1.5 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath.

  • Addition: Add 4-Fluorobenzoyl chloride (1.1 eq) dropwise over 15 minutes. Maintain temperature < 5°C to avoid exotherms.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours.

  • Quench: Add water (equal volume to DCM) to quench the reaction.

  • Workup: Separate the organic layer.[1][3] Wash the organic phase sequentially with:

    • 1M HCl (to remove unreacted amine intermediate).

    • Saturated NaHCO₃ (to remove unreacted acid chloride/acid).

    • Brine (saturated NaCl).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from hot Ethanol or Ethyl Acetate/Hexane mixture to obtain high-purity crystals.

Process Workflow & Control Points

The following diagram illustrates the critical decision points and validation steps to ensure batch consistency.

ProcessFlow Start Start: Step 2 Crude Wash1 Acid Wash (1M HCl) Removes unreacted amine Start->Wash1 Wash2 Base Wash (NaHCO3) Removes benzoic acid Wash1->Wash2 Dry Dry & Concentrate Wash2->Dry Recryst Recrystallization (EtOH or EtOAc) Dry->Recryst QC QC Analysis (HPLC/NMR) Recryst->QC QC->Recryst Fail (<98%) Final Final Product >98% Purity QC->Final Pass

Figure 2: Purification workflow for the final acylation step ensuring removal of precursors.

Analytical Validation Standards

To validate the synthesis, compare your data against these expected parameters.

ParameterMethodExpected Result
Appearance VisualWhite to pale yellow crystalline solid
Melting Point Capillary185–190°C (Dependent on polymorph)
¹H-NMR 400 MHz, DMSO-d₆δ 7.6-7.7 (m, 4H, Benzoyl), δ 7.5 (d, 2H, Benzonitrile), δ 7.0 (d, 2H, Benzonitrile), δ 3.4-3.8 (broad m, 8H, Piperazine CH₂)
IR Spectroscopy ATR/KBr2215 cm⁻¹ (C≡N stretch), 1635 cm⁻¹ (Amide C=O stretch)
Mass Spectrometry ESI+[M+H]⁺ = 310.13

Mechanistic Insight (NMR): The piperazine protons often appear as two broad multiplets or four distinct triplets depending on the rotation speed of the amide bond at room temperature. Heating the NMR sample to 50°C can coalesce these peaks if higher resolution is required.

Safety & Handling

  • 4-Fluorobenzonitrile: Toxic if swallowed or in contact with skin. Metabolic release of cyanide is possible. Handle in a fume hood.

  • 4-Fluorobenzoyl Chloride: Corrosive and lachrymator. Reacts violently with water. Store under inert gas.

  • Piperazine: Strong base, can cause respiratory sensitization.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2724440, 4-(4-Fluorobenzoyl)piperidine (Analogous chemistry). Retrieved from [Link]

  • Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS agents. Part 9. 4-(4-Fluorobenzoyl)piperazine derivatives. Journal of Medicinal Chemistry. (General precedent for benzoylpiperazine synthesis).[1]

Sources

Optimal reaction conditions for fluorobenzoyl piperazine formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of 1-(4-fluorobenzoyl)piperazine represents a critical amide coupling challenge common in medicinal chemistry: the selective mono-functionalization of a symmetric diamine. While conceptually simple, the direct reaction of piperazine with 4-fluorobenzoyl chloride often results in a statistical mixture of unreacted starting material, the desired mono-amide, and the unwanted bis-amide (


-diacylated) byproduct.

This Application Note defines the optimal reaction conditions to maximize selectivity for the mono-acylated product. We present two distinct protocols:

  • Method A (Kinetic Control): A cost-effective, high-throughput protocol using in situ salt formation to block one amine site.

  • Method B (Stepwise Protection): A high-fidelity route using Boc-protection for precious substrates or strict GMP requirements.

Mechanistic Insight & Reaction Strategy

The core challenge is the competitive kinetics between the starting piperazine (


) and the mono-benzoylated product (

). Since the mono-amide product remains nucleophilic (though slightly less basic due to the electron-withdrawing benzoyl group), bis-acylation is a persistent risk.

The Solution: Symmetry Breaking via Protonation The most elegant "atom-economical" solution utilizes the disparate


 values of piperazine's two nitrogens. By controlling the pH or stoichiometry to form the piperazin-1-ium cation , we statistically protect one nitrogen with a proton (

), leaving the other free to react.
Reaction Pathway Analysis

ReactionPathway Pip Piperazine (Symmetric Nucleophile) Mono Target: Mono-Amide (Nucleophilic) Pip->Mono k1 (Fast) + Acid Chloride Salt Piperazin-1-ium (Mono-Salt) Pip->Salt + 1.0 eq HCl (Selective Blocking) Acid 4-Fluorobenzoyl Chloride Bis Impurity: Bis-Amide (Dead End) Mono->Bis k2 (Slow) + Acid Chloride Salt->Mono + Acid Chloride (Selective Reaction)

Figure 1: Reaction pathways showing the direct route (blue) vs. the salt-protection route (yellow) to minimize bis-amide formation.

Critical Parameters & Optimization Data

The following data summarizes the impact of solvent and stoichiometry on the Mono:Bis ratio.

ParameterConditionYield (Mono)Selectivity (Mono:Bis)Notes
Stoichiometry 1:1 (Pip:Acid Chloride)45-55%~2:1Poor selectivity; requires chromatography.
Stoichiometry 4:1 (Pip:Acid Chloride) 85-92% >20:1 Excellent selectivity; excess Pip recyclable.
Solvent DCM (0 °C)78%10:1Standard organic condition.
Solvent Water/Acetone (pH 4.5)65%15:1Schotten-Baumann; clean but lower yield.
Additives 1.0 eq HCl (Mono-salt) 88% >50:1 Best balance of yield and purity.

Experimental Protocols

Protocol A: The "Mono-Salt" Method (Recommended for Scale)

Best for: Routine synthesis, scale-up (>10g), and cost-efficiency.

Principle: This method generates the piperazin-1-ium salt in situ, effectively "capping" one nitrogen atom with a proton to prevent bis-acylation.

Reagents:

  • Piperazine (anhydrous): 20.0 mmol

  • Piperazine Dihydrochloride: 20.0 mmol (or 1.0 eq 4M HCl in Dioxane)

  • 4-Fluorobenzoyl Chloride: 10.0 mmol

  • Solvent: Water (30 mL) and DCM (30 mL) or Ethanol (50 mL)

Step-by-Step:

  • Salt Formation: In a round-bottom flask, dissolve 1.72 g (20 mmol) of piperazine and 3.18 g (20 mmol) of piperazine dihydrochloride in 40 mL of water/ethanol (1:1). Stir for 15 minutes to equilibrate to the mono-hydrochloride salt.

  • Addition: Cool the mixture to 0–5 °C. Dissolve 4-fluorobenzoyl chloride (1.58 g, 10 mmol) in 10 mL of DCM (or THF).

  • Reaction: Add the acid chloride solution dropwise to the piperazine salt solution over 30 minutes. Crucial: Maintain temperature <10 °C to suppress side reactions.

  • Buffering (Optional): If pH drops below 3, add sodium acetate (1.5 eq) to maintain pH ~4–5.

  • Workup (The "Acid-Base Switch"):

    • Wash 1 (Acidic): Evaporate volatiles (if EtOH used). Dilute with water. The mixture is naturally acidic/neutral. Extract with EtOAc (2 x 20 mL). Discard organic layer (contains bis-amide and unreacted acid chloride).

    • Basification: Adjust the aqueous layer to pH >12 using 4M NaOH. The mono-salt deprotonates and precipitates or oils out.

    • Extraction: Extract the basic aqueous layer with DCM (3 x 30 mL).

    • Drying: Dry combined DCM layers over

      
      , filter, and concentrate.
      

Expected Result: White to off-white solid. Yield: 85–90%. Purity: >98% (by HPLC).

Protocol B: The "Boc-Protection" Method (High Precision)

Best for: Precious acid chlorides, radiolabeling precursors, or when 100% purity is non-negotiable.

Principle: Uses a covalently bonded protecting group (Boc) to strictly enforce mono-functionalization.

Reagents:

  • 1-Boc-Piperazine: 1.0 eq[1]

  • 4-Fluorobenzoic Acid: 1.1 eq

  • Coupling Agent (HATU or EDC/HOBt): 1.2 eq

  • DIPEA (Diisopropylethylamine): 3.0 eq

  • Solvent: DMF or DCM

Step-by-Step:

  • Coupling: Dissolve 4-fluorobenzoic acid (1.1 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 minutes to activate the acid.

  • Addition: Add 1-Boc-piperazine (1.0 eq). Stir at Room Temperature for 2–4 hours.

  • Intermediate Workup: Dilute with EtOAc, wash with Sat.

    
    , Water, and Brine. Concentrate to yield 1-Boc-4-(4-fluorobenzoyl)piperazine.
    
  • Deprotection: Dissolve the intermediate in DCM (5 mL/g). Add TFA (Trifluoroacetic acid) (2 mL/g). Stir for 1 hour.

  • Final Isolation: Evaporate TFA/DCM. Redissolve residue in DCM. Wash with 1M NaOH (pH >12) to liberate the free base. Dry and concentrate.

Expected Result: Quantitative yield (over 2 steps). Purity: >99%.

Troubleshooting & Quality Control

Analytical Signatures (NMR/HPLC)
  • 1H NMR (DMSO-d6):

    • Mono-amide: Distinct asymmetry. Two multiplets for piperazine ring protons (~3.5 ppm and ~2.8 ppm).[2]

    • Bis-amide: Symmetric piperazine signals (often a broad singlet or tight multiplet ~3.5 ppm). No NH signal.

  • HPLC: The Bis-amide is significantly less polar (higher retention time) than the Mono-amide.

Common Issues
ObservationRoot CauseCorrective Action
High Bis-amide content Localized high concentration of acid chloride.Increase stirring speed; dilute acid chloride further; ensure dropwise addition is slow.
Low Yield Product lost in aqueous layer during workup.[3]The mono-amine is water-soluble at neutral pH. Ensure aqueous layer is pH >12 before final extraction.[4]
Emulsion Piperazine surfactants.Use brine; filter through Celite if solid precipitates are present.

References

  • BenchChem Technical Support. (2025).[1][5] An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. BenchChem Application Notes. Link

  • Reilly, S. W., & Mach, R. H. (2016).[6] Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Link

  • Thumser, A. E., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Beilstein Journal of Organic Chemistry, 12, 2408–2419. Link

  • Cymerman Craig, J., & Young, R. J. (1962). 1-Benzylpiperazine.[4][5] Organic Syntheses, Coll.[4] Vol. 5, p.88. Link

  • Krajčovičová, S., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2235. Link

Sources

Synthesis of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile: A Detailed Guide to Reagents and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reagents and protocols for the synthesis of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile, a key intermediate in the development of various pharmaceutical agents. This document emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into alternative synthetic strategies, ensuring a thorough understanding of the process.

Introduction

The piperazine moiety is a prevalent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The target molecule, 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile, incorporates this privileged structure, making it a valuable building block in drug discovery programs. The synthetic route detailed herein involves a two-step process: the acylation of piperazine followed by a nucleophilic aromatic substitution (SNAr) reaction. This guide will delve into the mechanistic underpinnings of these reactions and provide practical, field-proven protocols for their successful execution.

Strategic Approach: A Two-Step Synthesis

The most direct and efficient synthesis of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile involves a sequential two-step process. This strategy is predicated on the selective functionalization of the two nitrogen atoms of the piperazine ring.

  • Step 1: Acylation of Piperazine. The first step involves the formation of an amide bond by reacting piperazine with 4-fluorobenzoyl chloride. This reaction selectively functionalizes one of the piperazine nitrogens, yielding the key intermediate, 1-(4-fluorobenzoyl)piperazine.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr). The second step is a carbon-nitrogen bond-forming reaction where the secondary amine of 1-(4-fluorobenzoyl)piperazine acts as a nucleophile, displacing the fluorine atom from 4-fluorobenzonitrile. The electron-withdrawing nitrile group on the benzonitrile ring is crucial for activating the aryl fluoride towards nucleophilic attack.

This approach is favored due to the ready availability of starting materials, generally high yields, and straightforward reaction conditions.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

Acylation of Piperazine

The acylation of piperazine with 4-fluorobenzoyl chloride is a classic example of nucleophilic acyl substitution. The more nucleophilic nitrogen of piperazine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the expulsion of the chloride leaving group, resulting in the formation of the stable amide product. A base, such as triethylamine, is typically employed to neutralize the hydrochloric acid byproduct.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][2]

  • Addition Step: The nucleophilic nitrogen of 1-(4-fluorobenzoyl)piperazine attacks the carbon atom bearing the fluorine on the 4-fluorobenzonitrile ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitrile group, which stabilizes the intermediate and facilitates its formation.

  • Elimination Step: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group in this context, to yield the final product.

The presence of the strongly electron-withdrawing nitrile group para to the fluorine is essential for the success of this reaction, as it significantly lowers the activation energy of the addition step.

Comparative Analysis of Synthetic Routes

While the two-step acylation-SNAr approach is highly effective, it is instructive to consider alternative C-N bond-forming strategies to understand the rationale behind the chosen route.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[3][4] It offers broad substrate scope and functional group tolerance. However, it requires a palladium catalyst and a specific ligand, which can add to the cost and complexity of the synthesis and purification. For an activated substrate like 4-fluorobenzonitrile, the transition-metal-free SNAr reaction is often more straightforward and economical.

  • Ullmann Condensation: This copper-catalyzed reaction is another classic method for N-arylation.[5] Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. While modern modifications have improved the reaction's scope and mildness, the SNAr reaction on an activated aryl fluoride generally proceeds under more benign conditions.

For the synthesis of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile, the SNAr pathway represents the most practical and efficient choice due to the inherent activation of the 4-fluorobenzonitrile substrate.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for experimental choices.

Part 1: Synthesis of 1-(4-Fluorobenzoyl)piperazine

This procedure details the mono-acylation of piperazine. An excess of piperazine is used to favor the formation of the mono-substituted product.

Diagram of the Acylation Workflow

cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A Dissolve piperazine and triethylamine in chloroform B Cool to 0 °C A->B C Slowly add 4-fluorobenzoyl chloride solution B->C D Stir at 0 °C, then warm to room temperature C->D E Monitor by TLC D->E F Wash with aqueous NaHCO3 E->F G Extract with chloroform F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for the synthesis of 1-(4-Fluorobenzoyl)piperazine.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Piperazine86.144.31 g50.05.0
4-Fluorobenzoyl chloride158.561.59 g10.01.0
Triethylamine101.191.11 g (1.53 mL)11.01.1
Chloroform (anhydrous)-50 mL--
Saturated aq. NaHCO₃-As needed--
Anhydrous Na₂SO₄-As needed--
Silica gel-As needed--
Eluent for chromatography-e.g., Dichloromethane/Methanol--

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add piperazine (5.0 eq) and anhydrous chloroform (30 mL). Stir until the piperazine is dissolved. Add triethylamine (1.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-fluorobenzoyl chloride (1.0 eq) in anhydrous chloroform (20 mL) and add it to the dropping funnel. Add the 4-fluorobenzoyl chloride solution dropwise to the stirred piperazine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-fluorobenzoyl chloride) is consumed.

  • Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with chloroform (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane to 5% methanol in dichloromethane) to afford 1-(4-fluorobenzoyl)piperazine as a solid. A typical yield for this reaction is around 66%.[6]

Part 2: Synthesis of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile

This procedure details the SNAr reaction between the mono-acylated piperazine and 4-fluorobenzonitrile.

Diagram of the SNAr Workflow

cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification J Combine 1-(4-fluorobenzoyl)piperazine, 4-fluorobenzonitrile, and K₂CO₃ in DMSO K Heat the reaction mixture J->K L Monitor by TLC or LC-MS K->L M Cool and pour into water L->M N Filter the precipitate M->N O Wash with water N->O P Recrystallize from a suitable solvent O->P

Caption: Workflow for the SNAr synthesis of the target compound.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
1-(4-Fluorobenzoyl)piperazine208.242.08 g10.01.0
4-Fluorobenzonitrile121.111.21 g10.01.0
Potassium Carbonate (K₂CO₃)138.212.07 g15.01.5
Dimethyl sulfoxide (DMSO)-40 mL--
Water-As needed--
Ethanol (for recrystallization)-As needed--

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-(4-fluorobenzoyl)piperazine (1.0 eq), 4-fluorobenzonitrile (1.0 eq), and potassium carbonate (1.5 eq).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) (40 mL) to the flask.

  • Reaction: Heat the reaction mixture to 95-100 °C and stir for 20-24 hours.[7]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the solid with water (3 x 50 mL) to remove any residual DMSO and inorganic salts.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile as a crystalline solid.

Data Summary

StepReactionKey ReagentsSolventTemperature (°C)Typical Time (h)Typical Yield (%)
1AcylationPiperazine, 4-Fluorobenzoyl chloride, TriethylamineChloroform0 to RT5~66[6]
2SNAr1-(4-Fluorobenzoyl)piperazine, 4-Fluorobenzonitrile, K₂CO₃DMSO95-10020-24>90 (conversion)[7]

Conclusion

The synthesis of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile is reliably achieved through a robust two-step sequence involving acylation and nucleophilic aromatic substitution. The protocols provided herein are based on established chemical principles and have been designed to be reproducible and scalable. By understanding the underlying mechanisms and considering alternative synthetic pathways, researchers can confidently apply and adapt these methods for their specific drug discovery and development needs.

References

  • Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. Org. Process Res. Dev.2019 , 23, 11, 2439–2447. [Link]

  • Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]

  • SNAr Comparative Reaction. gChem. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Org. Process Res. Dev.2012 , 16, 3, 497–502. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules2020 , 25(19), 4539. [Link]

  • Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv. [Link]

  • SNAr Reaction in S-based Solvents. ACS Green Chemistry Institute. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules2023 , 28(19), 6825. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem2024 , e202300582. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chem.2018 , 20, 3955-3962. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Adv.2018 , 8, 41045-41056. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules2012 , 17(7), 7862-7875. [Link]

  • Potassium carbonate as a base. Reddit. [Link]

  • Nucleophilic Aromatic Substitution. NCRD'S Sterling Institute of Pharmacy. [Link]

  • nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of. Organic Syntheses. [Link]

  • piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Molecules2012 , 17(9), 10446-10464. [Link]

  • How can I purify impure benzonitrile? ResearchGate. [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Int. J. Mol. Sci.2023 , 24(24), 17414. [Link]

  • Preparation method for high-purity 4-fluorobenzoylacetonitrile.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology2023 , 21(7), 1109-1117. [Link]

  • Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules2016 , 21(1), 40. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Topic: 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile (CAS: 478046-83-2) Document ID: TS-SOL-478046[1][2]

Executive Summary

You are encountering precipitation or low recovery with 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile . This is a common issue with this scaffold due to its specific physicochemical profile. This guide provides a root-cause analysis and three validated protocols to stabilize this compound in aqueous buffers for biological assays.

Part 1: The Physicochemical "Personality" (Root Cause Analysis)[2][3]

Before attempting solubilization, you must understand why this molecule resists aqueous solution.[2]

PropertyValue (Est.)Implication for Solubility
LogP (Lipophilicity) ~3.5 – 4.2High. The molecule is highly hydrophobic, driven by the fluorophenyl and benzonitrile rings.[1][2] It energetically prefers sticking to itself (aggregation) or plastic surfaces over water.[2]
pKa (Basicity) < 2.0Critical Insight: Unlike typical piperazines, this molecule is effectively non-basic at physiological pH.[2] • The N1 nitrogen is an amide (neutral).[2]• The N4 nitrogen is attached to a p-cyanophenyl group, which strongly withdraws electrons, delocalizing the lone pair.[1][2] Result: Acidifying the buffer (pH 4-5) will NOT improve solubility.[1][2]
Molecular Character Rigid, PlanarThe benzoyl and benzonitrile groups promote

-

stacking, leading to rapid micro-precipitation that may be invisible to the naked eye but blocks filters.[1][2]

Part 2: Validated Solubilization Protocols

Protocol A: The "Solvent-Shift" Method (Standard Assays)

Best for: Cellular assays (< 10 µM final concentration) where low DMSO is tolerated.[1][2]

The Golden Rule: Never add DMSO stock directly to a large volume of static buffer. This causes local "supersaturation shock," creating precipitates that never re-dissolve.[2]

Step-by-Step:

  • Prepare Stock: Dissolve solid compound in 100% anhydrous DMSO to reach 10 mM. Vortex until clear.

    • Tip: If particulates persist, sonicate at 40°C for 5 minutes.[2]

  • Intermediate Dilution (The "Step-Down"):

    • Prepare a 10x working solution in a solvent/buffer mix.[1]

    • Example: Dilute 10 mM stock 1:10 into 100% Ethanol or 50% DMSO/Water to create a 1 mM intermediate.[2]

  • Final Dilution:

    • Place your culture medium or buffer on a vortex mixer (medium speed).[2]

    • Slowly inject the intermediate solution into the center of the vortex.[2]

    • Target: Final DMSO concentration should be ≤ 0.5%.[1]

Protocol B: The "Excipient Shield" (High Concentration/Animal Studies)

Best for: Concentrations > 10 µM or long-term stability.[1][2]

This method uses Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic fluorophenyl tail, shielding it from water.[1][2]

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS.[1][2] Filter sterilize (0.22 µm).

  • Solubilize Compound: Dissolve compound in minimal DMSO (e.g., 50 mM stock).

  • Complexation:

    • Add DMSO stock dropwise to the 20% HP-β-CD vehicle while sonicating.[1][2]

    • Incubate on a shaker at Room Temperature for 30–60 minutes to allow the hydrophobic moiety to enter the cyclodextrin cavity.

    • Success Indicator: Solution remains clear upon standing.

Part 3: Troubleshooting Workflow Visualization

The following diagram illustrates the decision logic for handling this compound.

SolubilityWorkflow Start Start: Solid Compound Solvent Dissolve in 100% DMSO (Target: 10-50 mM) Start->Solvent CheckClear Is solution clear? Solvent->CheckClear Sonicate Sonicate 40°C / 10 min CheckClear->Sonicate No DilutionStrategy Select Dilution Strategy CheckClear->DilutionStrategy Yes Sonicate->CheckClear LowConc Assay < 10 µM (Cell Culture) DilutionStrategy->LowConc HighConc Assay > 10 µM (In Vivo / Biophysics) DilutionStrategy->HighConc DirectSpike Protocol A: Solvent Shift (Vortex Injection) LowConc->DirectSpike Cyclodextrin Protocol B: Excipient Shield (20% HP-β-CD) HighConc->Cyclodextrin Precipitation Precipitation Observed? DirectSpike->Precipitation Cyclodextrin->Precipitation Success Proceed to Assay Precipitation->Success No Fail Add Surfactant (0.05% Tween-80) Precipitation->Fail Yes

Caption: Decision matrix for solubilizing 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile based on concentration requirements.

Part 4: Technical FAQ & Troubleshooting Matrix

Q1: I acidified my buffer to pH 4.0, but it still precipitated. Why? A: As detailed in Part 1, this compound lacks a basic center.[2] The piperazine nitrogens are deactivated by the benzoyl (amide) and benzonitrile (electron-withdrawing aniline) groups.[1][2] Acidification increases ionic strength without protonating the molecule, actually decreasing solubility via the "salting-out" effect [1].[1][2] Stick to neutral pH.

Q2: Can I store the aqueous working solution? A: No. Due to its high lipophilicity, the compound will slowly adsorb to the plastic walls of tubes and reservoirs (polypropylene/polystyrene).[2]

  • Action: Prepare working solutions immediately before use.

  • Action: Use glass or low-binding plasticware if possible.[1][2]

Q3: My IC50 varies wildly between experiments. What is happening? A: This is likely a "Solubility Limit" artifact.[1] If your serial dilution crosses the solubility threshold (e.g., at 50 µM), the compound precipitates.[2] The assay then measures the activity of the saturated supernatant rather than the nominal concentration.[2]

  • Validation: Measure the absorbance (UV-Vis) of your dilution series. A non-linear deviation from Beer’s Law indicates precipitation.[1]

Q4: Which surfactant is compatible? A: Non-ionic surfactants are best.[1]

  • Recommended: Tween-80 (0.01% - 0.05%) or Pluronic F-68.[1][2]

  • Avoid: SDS (denaturing) unless performing specific lysis assays.

References

  • BenchChem. Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. (Accessed 2026).[1][2] Explains the impact of electron-withdrawing groups on piperazine basicity. [1][2]

  • Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data.[2][3] CRC Press.[1][3] (General reference for solubility of benzonitrile/amide scaffolds).

  • BLD Pharm. Product Data: 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile.[1][2][4] (Accessed 2026).[1][2] Confirms structure and lipophilic nature.[1][5][6]

  • National Institutes of Health (PMC). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility.[2] (Contextual reference on how piperazine modifications alter solubility).

Sources

Technical Support Center: Purification of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile

[1]

Case ID: PUR-4FB-PBN-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Chemical Context

Welcome to the technical support hub for 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile . This guide addresses the purification challenges associated with this specific unsymmetrical urea-like/amide scaffold.

Compound Analysis:

  • Core Structure: Piperazine ring.[1][2][3][4][5][6]

  • Terminus A: 4-Fluorobenzoyl (Amide linkage; non-basic, neutral).[1]

  • Terminus B: 4-Cyanophenyl (N-aryl linkage; highly electron-deficient aniline derivative due to the p-cyano group).[1]

  • Physicochemical Behavior: Unlike typical piperazine derivatives, this molecule exhibits extremely low basicity . The amide nitrogen is neutral, and the N-aryl nitrogen's lone pair is delocalized into the cyanophenyl ring.

Critical Warning: Do not treat this compound as a standard basic amine.[1] Attempting to extract it into the aqueous phase using strong acids (e.g., 1M HCl) may result in partial hydrolysis of the nitrile or amide, or failure to protonate, leading to phase confusion.

Diagnostic Triage: Identify Your Impurity

Before selecting a protocol, identify the nature of your crude mixture using the table below.

SymptomProbable ImpurityOriginRecommended Protocol
Smell of amine / Low Rf Spot Unreacted Piperazine / 1-(4-Cyanophenyl)piperazineIncomplete couplingProtocol A (Acid Wash)
White precipitate in aqueous workup 4-Fluorobenzoic AcidHydrolysis of acid chlorideProtocol B (Base Wash)
High Rf Spot (Non-polar) 4-Fluorobenzonitrile / Bis-aryl impuritiesExcess starting materialProtocol C (Recrystallization)
Oily residue / Solvent peak DMF / DMSO / DMAcReaction solventProtocol A (Water Wash)

Purification Workflows (Step-by-Step)

Protocol A: The "Smart" Chemical Workup (Removal of Precursors)

Target: Removing unreacted amines and polar solvents.

The Logic: Since the product is non-basic (or negligibly basic), it will remain in the organic layer even when washed with dilute acid. Impurities like free piperazine or mono-substituted piperazines are basic and will migrate to the aqueous phase.[1]

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Ratio: 1 g crude : 10–15 mL solvent.[1]

  • Acidic Wash (Removal of Basic Amines):

    • Wash the organic layer with 0.5 M Citric Acid (2 x 10 mL).

    • Why Citric Acid? It is strong enough to protonate unreacted piperazines but mild enough to prevent hydrolysis of the amide/nitrile functions [1].

    • Checkpoint: Your product is in the Organic Layer .

  • Polar Solvent Removal:

    • Wash with Brine (Saturated NaCl) (3 x 10 mL).[1]

    • Tip: If DMF was used, add a wash with water before the brine steps to pull out the DMF.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Base Wash (Removal of Acidic By-products)

Target: Removing 4-Fluorobenzoic acid.[1]

If you used 4-fluorobenzoyl chloride, hydrolysis often yields 4-fluorobenzoic acid.[1]

  • Wash: Take the organic layer from Protocol A.

  • Extraction: Wash with Saturated Sodium Bicarbonate (

    
    )  (2 x 10 mL).
    
    • Mechanism:[1][7] Converts benzoic acid to its water-soluble sodium salt.[1]

  • Phase Check: The product remains in the Organic Layer .

Protocol C: Recrystallization (The Polishing Step)

Target: Removing non-polar impurities and improving crystal lattice purity.

If the crude product is a solid but colored (yellow/brown) or contains starting nitrile, recrystallization is superior to chromatography.

Solvent System: Ethanol (EtOH) or Isopropanol (IPA).[1]

  • Reflux: Suspend crude product in minimal EtOH (approx. 5-8 mL per gram). Heat to reflux (

    
    ) until dissolved.
    
    • Troubleshooting: If it does not dissolve fully, add small aliquots of EtOAc dropwise until clear.

  • Cooling: Remove from heat. Let it cool to room temperature slowly (30 mins), then place in an ice bath (

    
    ) for 1 hour.
    
  • Filtration: Filter the white/off-white precipitate.[1] Wash with cold EtOH.[3][5]

  • Drying: Vacuum dry at

    
    .
    

Visualization of Purification Logic

Diagram 1: The Purification Decision Tree

This flow chart guides you through the logical steps of purifying the crude reaction mixture.

PurificationLogicStartCrude Product MixtureDissolveDissolve in EtOAc or DCMStart->DissolveCheck1Contains Basic Impurities?(Piperazines/Amines)Dissolve->Check1AcidWashWash with 0.5M Citric Acid(Product stays in Organic)Check1->AcidWashYesCheck2Contains Acidic Impurities?(Benzoic Acid)Check1->Check2NoAcidWash->Check2BaseWashWash with Sat. NaHCO3(Product stays in Organic)Check2->BaseWashYesCheck3Final Purity Check(TLC/HPLC)Check2->Check3NoBaseWash->Check3RecrystRecrystallize(EtOH or IPA)Check3->RecrystImpurePurePure Product4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrileCheck3->Pure>98%Recryst->Pure

Caption: Decision tree for sequential removal of basic and acidic impurities followed by recrystallization.

Diagram 2: Phase Separation Mechanism

Understanding where your product resides during extraction is critical to preventing yield loss.[1]

PhaseSeparationcluster_organicOrganic Phase (EtOAc/DCM)cluster_aqueousAqueous Phase (Acidic/Basic)ProductTarget Product(Neutral/Non-Basic)InteractionPartitioning<--->Product->InteractionNeutralImpNeutral Impurities(Fluorobenzonitrile)NeutralImp->InteractionAmineImpProtonated Amines(Piperazine Salts)AcidImpBenzoate Salts(If Basic Wash used)PolarImpDMF / DMSO / SaltsInteraction->AmineImpInteraction->AcidImpInteraction->PolarImp

Caption: Partitioning behavior. The target molecule remains organic due to the electron-withdrawing benzoyl and nitrile groups.[1]

Frequently Asked Questions (FAQs)

Q1: Why can't I use 1M HCl to remove the unreacted piperazine? A: You can, but with caution. While 1M HCl is standard for cleaning amines, your product contains an amide and a nitrile. Strong mineral acids can catalyze the hydrolysis of the nitrile to a carboxylic acid or primary amide, especially if heat is generated during extraction [2]. Citric acid is a safer, milder alternative that effectively protonates basic impurities without degrading the target.

Q2: My product is not precipitating from Ethanol. What now? A: This often happens if the solution is too dilute.

  • Concentrate the solution to half its volume.

  • Add a "co-solvent" in which the product is insoluble, such as Hexane or Heptane , dropwise to the hot ethanol solution until slight turbidity appears.

  • Cool slowly. This "solvent-antisolvent" method forces precipitation.[1]

Q3: I see a spot on TLC just below my product that won't wash away. A: This is likely the des-fluoro analog or a dimer (bis-4-cyanophenyl piperazine) if the reaction stoichiometry was off.[1] These are chemically very similar to your product. Chemical washing will not remove them.[1] You must rely on Recrystallization (Protocol C) or Flash Chromatography (Gradient: 0-5% Methanol in DCM).[1]

Q4: Is the product light sensitive? A: Benzonitrile derivatives can be UV-active and potentially sensitive over long exposures, but generally, they are stable.[1] However, fluorobenzoyl derivatives should be stored in amber vials to prevent any potential photo-degradation of the halogen-aryl bond over long storage periods.[1]

References

  • Amide Coupling Workup: "Removal of amine impurities using acidic washes." Common Organic Chemistry Protocols.
  • Nitrile Stability: "Hydrolysis of Nitriles to Amides/Acids." Organic Chemistry Portal. Available at: [Link][1]

  • Compound Properties: "4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile - Structure and Properties." PubChem/ChemicalBook.[1] (Used for structural analysis of basicity).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Validation & Comparative

A Senior Application Scientist's Guide to the Analysis of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile: A Comparative Approach to Establishing Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile is a complex heterocyclic molecule featuring multiple functional groups that make it a valuable intermediate in medicinal chemistry and drug development. Its structure, incorporating a fluorobenzoyl moiety, a piperazine linker, and a benzonitrile group, suggests its potential utility in the synthesis of targeted therapeutic agents, particularly in areas like oncology and neurology where these pharmacophores are prevalent.[1][2] The purity and precise characterization of such an intermediate are paramount, as any impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quality control of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile. We will delve into the technical nuances of various techniques, explaining the scientific rationale behind procedural choices. The objective is to equip researchers, analytical chemists, and drug development professionals with the expertise to select and implement the most appropriate methods for establishing a robust reference standard and ensuring batch-to-batch consistency.

Physicochemical Profile and Reference Standard Considerations

An effective analytical strategy begins with a thorough understanding of the molecule's properties. A reference standard for this compound must be well-characterized, with its identity, purity, and any potential impurities documented.

PropertyValueSource
Chemical Name 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrileN/A
CAS Number 478046-83-2[3]
Molecular Formula C₁₈H₁₆FN₃O[3]
Molecular Weight 309.34 g/mol [3]
Appearance Typically a solidInferred
Key Structural Moieties 4-Fluorobenzoyl, Piperazine, BenzonitrileN/A

Comparative Analysis of Key Analytical Techniques

No single analytical technique can fully characterize a reference standard. A multi-faceted approach, or an "orthogonal" strategy, is required. The choice of technique is dictated by the analytical question being asked: Is it for identity, purity, potency, or impurity profiling?

TechniquePrincipleApplication for this AnalyteAdvantagesLimitations
RP-HPLC-UV Differential partitioning between a non-polar stationary phase and a polar mobile phase.Primary method for purity assessment and assay. Quantifies the main component and separates it from non-volatile impurities.High precision, robustness, and sensitivity for UV-active compounds. Widely available instrumentation.[4]May not detect non-UV active impurities. Co-elution of impurities is possible.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Ideal for residual solvent analysis (Headspace GC) and identification of volatile or semi-volatile impurities.[5]Excellent for identifying volatile compounds. High sensitivity and specificity from MS detector.The target analyte is non-volatile and would require derivatization for direct GC analysis, which adds complexity.
¹H and ¹³C NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.Definitive structural confirmation and identification. Can also be used for quantitative analysis (qNMR).Unrivaled for structural elucidation. Provides unambiguous confirmation of identity.[6]Lower sensitivity compared to chromatographic methods. Requires a highly pure standard for clear spectra.
LC-MS Combines the separation power of HPLC with the mass analysis capability of MS.Impurity identification and molecular weight confirmation. Used to identify unknown peaks from an HPLC-UV chromatogram.Provides molecular weight information for each separated peak, aiding in the identification of impurities and degradation products.Quantitative response can be variable without appropriate standards for each impurity. Matrix effects can suppress ion signals.

Visualization of Analytical Workflows

A clear understanding of the experimental process is crucial for reproducibility and troubleshooting.

Caption: Chemical structure of the target analyte.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Reference Standard/Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Sonicate to Ensure Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection (e.g., 245 nm) F->G H Integrate Peak Areas G->H I Calculate Purity/Assay vs. Reference Standard H->I

Caption: Standard workflow for HPLC-UV purity analysis.

Technique_Selection_Logic A What is the Analytical Goal? B Purity Assay & Quantitation A->B  Purity C Structural Confirmation A->C  Identity D Impurity ID & MW Confirmation A->D  Unknowns E Residual Solvents A->E  Volatiles

Caption: Decision tree for selecting the appropriate analytical technique.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development and validation.

Protocol 1: Purity and Assay by Reverse-Phase HPLC-UV

Rationale: This method is the cornerstone of quality control for non-volatile organic molecules. A C18 column is selected for its versatility and effectiveness in retaining moderately non-polar compounds like the target analyte. The mobile phase, a gradient of acetonitrile and water, allows for the elution of the main peak with good symmetry while also separating earlier and later eluting impurities. UV detection is chosen because the benzonitrile and fluorobenzoyl groups are strong chromophores, providing excellent sensitivity.[7] A wavelength of 245 nm is a good starting point, though a full UV scan is recommended to determine the optimal wavelength.

Instrumentation and Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Reference Standard of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized Water

    • Mobile Phase B: Acetonitrile

    • Degas both mobile phases by sonication or vacuum filtration before use.

  • Standard Preparation (Example Concentration: 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

    • Sonicate for 10 minutes or until fully dissolved.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent.

  • Sample Preparation:

    • Prepare the test sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 245 nm

    • Gradient Program:

      Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN)
      0.0 50 50
      20.0 10 90
      25.0 10 90
      25.1 50 50

      | 30.0 | 50 | 50 |

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Theoretical plates should be ≥ 2000.

    • Tailing factor should be ≤ 2.0.

  • Analysis and Calculation:

    • Inject the standard and sample solutions.

    • Calculate purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Calculate the assay against the reference standard: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Rationale: NMR is the gold standard for confirming the chemical structure of an organic molecule. Deuterated chloroform (CDCl₃) is a common solvent for this type of compound. The resulting spectrum should show distinct signals corresponding to the protons on the benzonitrile ring, the fluorobenzoyl ring, and the piperazine ring, with appropriate chemical shifts and coupling patterns.[8][9]

Instrumentation and Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS)

  • Sample of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing and Interpretation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons in the molecule's structure. Compare the observed spectrum with the expected structure.

Conclusion

The analytical characterization of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile requires a well-reasoned, multi-technique approach. While RP-HPLC-UV stands as the primary workhorse for routine purity and assay testing due to its robustness and precision, it must be complemented by other methods. NMR spectroscopy is indispensable for the definitive confirmation of the reference standard's identity. Furthermore, techniques like LC-MS and GC-MS are critical for the comprehensive identification of process impurities and residual solvents, respectively. By integrating these methods and understanding the scientific principles behind them, researchers and quality control professionals can ensure the integrity of this important chemical intermediate, thereby safeguarding the quality of downstream drug development and manufacturing processes.

References

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585.[Link]

  • The Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ.[Link]

  • UniCA IRIS. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti.[Link]

  • Beilstein Journals. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.[Link]

  • Journal of Animal Science and Technology. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD.[Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.[Link]

  • IRIS UniPA. Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines.[Link]

  • Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.[Link]

  • Anant Pharmaceuticals. CAS 260371-16-2 4-(4- fluorobenzoyl)-3-(hydroxymethyl)benzonitrile Impurity.[Link]

  • PubMed. Structure-activity relationship study and NMR analysis of fluorobenzoyl pentapeptide GPR54 agonists.[Link]

  • Shimadzu. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily activities. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile (CAS No. 478046-83-2)[1].

Composite Hazard Assessment: Understanding the "Why"

The disposal procedure for any chemical is dictated by its inherent hazards. By examining the components of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile, we can anticipate its toxicological and chemical properties.

  • Benzonitrile Moiety: Benzonitrile and its derivatives are classified as acutely toxic if swallowed, in contact with skin, or inhaled.[2][3][4][5] High exposure can lead to symptoms ranging from irritation to more severe effects impacting the central nervous system.[6] The nitrile group (-C≡N) is a key structural alert, as some nitriles can release hydrogen cyanide under certain conditions, such as exposure to strong acids.[2][4]

  • Piperazine Moiety: Piperazine itself is a corrosive solid that can cause severe skin burns and eye damage.[7] It is also known to be a sensitizer, potentially causing allergic skin reactions.[7]

  • Fluorinated Aromatic Ring: The presence of a fluorine atom makes this a halogenated organic compound.[8] The thermal decomposition of such compounds can produce hazardous byproducts like hydrogen fluoride.[9] Disposal of halogenated organic waste has specific regulatory requirements, often mandating high-temperature incineration.[8][10]

Based on this analysis, 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile must be handled and disposed of as hazardous waste .

Table 1: Summary of Anticipated Hazards Based on Structural Analogs

Hazard Classification (Analog)GHS Hazard Statement (H-code)Signal WordSource(s)
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Warning/Danger[2][3][5][11]
Skin Corrosion/Irritation H314 / H315Danger/Warning[2][5]
Serious Eye Damage/Irritation H318 / H319Danger/Warning[2][5]
Flammable Solid (Potential)H228Danger[2]
Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling the compound or its waste, the following PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact.

  • Eye Protection: Wear chemical safety goggles or a face shield.[5][12]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use and change them immediately if contamination occurs.[5]

  • Body Protection: A lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[5]

  • Respiratory Protection: All handling of solid powder or solutions of the compound, including waste preparation, must be conducted inside a certified chemical fume hood to prevent inhalation.[12]

The Disposal Protocol: A Step-by-Step Guide

Disposing of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile waste requires a systematic approach to ensure safety and regulatory compliance. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[3]

Step 1: Waste Characterization and Segregation

  • Classification: All waste containing this compound, including pure substance, reaction mixtures, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and cleaning materials, must be classified as Halogenated Organic Hazardous Waste .[8]

  • Segregation: It is crucial to collect this waste in a dedicated container. Do not mix it with other waste streams, especially:

    • Strong Acids: To prevent the potential release of hydrogen cyanide.[2]

    • Strong Oxidizing Agents: To avoid exothermic and potentially explosive reactions.[2][7][9]

    • Non-halogenated Waste: To comply with specific disposal requirements for halogenated compounds.[13]

Step 2: Containerization

  • Select the Right Container: Use a chemically compatible and leak-proof container with a secure, screw-top cap. The container must be in good condition.[13]

  • Solid vs. Liquid:

    • Solid Waste: Collect pure compound and contaminated solids (e.g., paper towels, gloves) in a designated, clearly labeled solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate, labeled liquid waste container. If the solvent is combustible (e.g., acetone, ethanol), this may aid in the incineration process.

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.[13]

Step 3: Labeling

  • Proper labeling is a legal requirement and essential for safety. The waste container label must include:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile ".

    • An indication of the hazards (e.g., "Toxic," "Irritant").

    • The approximate concentration and quantity of the waste.

Step 4: Accumulation and Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be a secondary containment bin to catch any potential leaks.

  • Store away from heat, open flames, and incompatible materials.[2][4][7]

Step 5: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Professional Incineration: The required method of disposal for this compound is high-temperature incineration at a licensed facility.[8] As a halogenated organic substance, specific incineration conditions (e.g., a minimum temperature of 1100°C) are often required by regulations to ensure complete destruction and to manage the resulting acid gases (like HCl and HF).[10][14]

Emergency Procedures
  • Spill: In case of a spill, evacuate the immediate area. If the spill is small and you are trained to handle it, use an absorbent material (e.g., vermiculite or sand) to contain it. Avoid generating dust.[2] Collect the contaminated material into your hazardous waste container. For large spills, evacuate the lab and contact your EHS office immediately.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[5][9]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][7]

    • Inhalation: Move to fresh air immediately.[7][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][7]

    • In all cases of exposure, seek immediate medical attention and provide the attending physician with information about the compound.[2][7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile waste.

G cluster_prep Preparation & Handling cluster_collect Collection & Segregation cluster_storage Storage & Disposal A Waste Generated (Solid or Liquid) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Fume Hood B->C D Classify as Hazardous Waste: Halogenated Organic C->D E Select Compatible, Labeled Container D->E F Segregate from Incompatible Waste (Acids, Oxidizers) E->F G Add Waste to Container F->G H Securely Seal Container G->H I Store in Designated Satellite Accumulation Area H->I J Contact EHS for Pickup I->J K Professional Disposal: High-Temp Incineration J->K

Caption: Workflow for the safe disposal of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile.

References

  • Hazardous Waste Segregation Guide . Bucknell University. [Link]

  • Complex issues with incinerating liquid and gaseous residues . Dürr Group. (2012). [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

  • Hazard Summary for Benzonitrile . New Jersey Department of Health. [Link]

  • Incineration and POPs . Zero Waste Europe. [Link]

  • Standard Operating Procedure for Halogenated Organic Liquids . Braun Research Group, Northwestern University. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.